Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-9(2)7-3-4-8(9)6-5-7/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSDNIXBGBXFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486787 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6541-60-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Bridged Alicyclic Systems in Contemporary Organic Chemistry
Bridged alicyclic systems, such as the norbornene framework, are of paramount importance in modern organic chemistry due to their constrained three-dimensional structures. nih.gov This rigidity provides a pre-organized scaffold that significantly influences the stereochemical outcome of chemical reactions. mdpi.com Unlike flexible acyclic or monocyclic systems, the fixed spatial arrangement of atoms in bridged compounds allows for the detailed study of reaction trajectories and the influence of subtle structural modifications. mdpi.com These systems are frequently found in natural products and have been utilized as key building blocks in the total synthesis of complex molecules. nih.gov Furthermore, the inherent strain in many bridged ring systems, a consequence of deviations from ideal bond angles, leads to enhanced reactivity, making them valuable substrates in a variety of chemical transformations. nih.gov
Historical Context and Evolution of Research on Norbornene Derivatives
Research into norbornene and its derivatives has a rich history, dating back to the early 20th century with the pioneering work on camphor (B46023) and related terpenoids. The Diels-Alder reaction, discovered in 1928, provided a versatile method for the synthesis of the bicyclo[2.2.1]heptane skeleton, opening the door to systematic studies of these compounds. wikipedia.org Early research focused on understanding the unique reactivity and propensity for skeletal rearrangements, such as the Wagner-Meerwein rearrangement, which are characteristic of the norbornyl system. acs.org
Over the decades, the focus of research has evolved. The development of norbornene-based polymers, particularly through ring-opening metathesis polymerization (ROMP), has become a major field of study, leading to materials with unique properties. acs.org In medicinal chemistry, the norbornene scaffold has emerged as a promising structure for the development of new therapeutic agents, including anticancer drugs. nih.gov The introduction of substituents, such as the gem-dimethyl group at the C7 position in 7,7-dimethylbicyclo[2.2.1]hept-2-ene, allowed for a deeper investigation into steric effects on reaction stereoselectivity. researchgate.net
Unique Structural and Electronic Features of Bicyclo 2.2.1 Hept 2 Ene, 7,7 Dimethyl and Their Influence on Reactivity
The structure of 7,7-dimethylbicyclo[2.2.1]hept-2-ene is characterized by a bicyclo[2.2.1]heptane framework with a double bond between C2 and C3, and two methyl groups at the C7 bridge position. This specific arrangement confers distinct structural and electronic properties.
The most notable feature is the steric hindrance provided by the syn-7,7-dimethyl groups. These groups significantly influence the stereochemical course of additions to the double bond. researchgate.net Reactions such as hydroboration and epoxidation, which typically proceed from the less hindered exo face in unsubstituted norbornene, can show altered selectivity in the presence of the 7,7-dimethyl substituents. researchgate.net The steric bulk of these methyl groups can disfavor the approach of reagents to the syn face of the double bond, leading to a higher proportion of anti-addition products. A study on the stereochemistry of additions to norbornene and 7,7-dimethylnorbornene provided a new interpretation of this steric influence, suggesting that for some reagents, the endo-6 position might be sterically more demanding than the syn-7-methyl group. researchgate.net
Electronically, the strained double bond in the norbornene system is highly reactive. The deviation from the ideal trigonal planar geometry of the sp2-hybridized carbons leads to increased p-orbital misalignment and, consequently, higher ground-state energy. This strain is released upon saturation of the double bond, providing a thermodynamic driving force for addition reactions. The presence of the gem-dimethyl group at C7 does not significantly alter the electronic nature of the double bond itself but rather exerts its influence through steric effects.
Overview of Key Research Trajectories and Theoretical Frameworks
Strategies for Constructing the 7,7-Dimethylbicyclo[2.2.1]hept-2-ene Framework
The construction of the bicyclo[2.2.1]hept-2-ene skeleton is classically achieved through the Diels-Alder reaction, a powerful [4+2] cycloaddition. In the context of 7,7-disubstituted derivatives, the reaction typically involves a substituted cyclopentadiene (B3395910) and a suitable dienophile. However, the direct synthesis of Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- via a standard Diels-Alder reaction is not straightforward due to the challenge of introducing the gem-dimethyl group at the C7 bridge position.
A common strategy involves the reaction of cyclopentadiene with a C3 or C4 acyclic olefin, followed by isomerization. For instance, the reaction of 2-butene (B3427860) with cyclopentadiene can lead to 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which can then be isomerized in the presence of an acid catalyst to yield other dimethyl-substituted bicyclo[2.2.1]heptane derivatives.
Another approach involves utilizing a pre-functionalized cyclopentadiene derivative. While direct synthesis remains a challenge, multi-step sequences starting from more accessible materials are often employed to build the desired 7,7-dimethyl substituted framework.
Stereoselective Synthesis of Functionalized 7,7-Dimethylnorbornane Derivatives
The rigid, bicyclic structure of the norbornane (B1196662) system provides a unique scaffold for stereocontrolled reactions. The steric hindrance imposed by the 7,7-dimethyl groups significantly influences the stereochemical outcome of additions and functionalizations of the double bond. This steric effect has been a subject of detailed study, providing a deeper understanding of reactions on the norbornyl system. acs.org
Asymmetric Diels-Alder reactions using chiral auxiliaries or catalysts are a primary method for achieving stereoselectivity in the formation of norbornane derivatives. For example, the reaction of dienophiles with cyclopentadiene can be guided by chiral catalysts to produce enantiomerically enriched products. niph.go.jpclockss.org Subsequent transformations can then be performed to introduce the 7,7-dimethyl moiety or other functionalities while retaining the stereochemical integrity established in the initial cycloaddition.
| Reaction Type | Reagents | Key Feature |
| Asymmetric Diels-Alder | Dienophile, Cyclopentadiene, Chiral Catalyst | Enantioselective formation of the bicyclic framework. niph.go.jpclockss.org |
| Addition to Norbornene | Various electrophiles and nucleophiles | Steric influence of 7,7-dimethyl group directs incoming groups. acs.org |
Catalytic Approaches in the Preparation of 7,7-Dimethylbicyclo[2.2.1]hept-2-ene Analogues
Catalysis plays a pivotal role in the synthesis and modification of bicyclo[2.2.1]hept-2-ene derivatives. Catalytic hydrogenation is a fundamental transformation used to saturate the double bond, and the choice of catalyst can influence the stereoselectivity of hydrogen addition. For instance, nickel catalysts, such as nickel/diatomite, are effective for the hydrogenation of dimerized products of methyl-substituted bicyclo[2.2.1]heptane derivatives. google.com
Enantioselective hydrogenation of prochiral derivatives is another powerful catalytic method. Chiral phosphine (B1218219) ligands complexed with rhodium(I) have been developed for the asymmetric hydrogenation of related substrates, demonstrating the potential for creating chiral centers with high enantiomeric excess. doi.orgresearchgate.net
Furthermore, metathesis polymerization of norbornene derivatives, including those with methyl substitutions, has been explored using a variety of transition metal catalysts based on ruthenium, osmium, iridium, tungsten, and rhenium.
Derivatization from Chiral Precursors (e.g., Alpha-Fenchene)
A highly effective strategy for obtaining enantiomerically pure 7,7-dimethylbicyclo[2.2.1]heptane derivatives is to start from readily available chiral natural products. Alpha-fenchene, chemically known as 7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane, is a prominent chiral precursor. thegoodscentscompany.compherobase.compharmaffiliates.comechemi.com Its exocyclic double bond and inherent chirality make it an ideal starting material for a variety of transformations.
For example, α-fenchene can be converted into 7,7-dimethylnorbornyl-2-methanol through hydroboration-oxidation. google.com This alcohol can then be further elaborated into other functional groups. Another approach involves an oxo reaction on α-fenchene using rhodium complex catalysts to directly synthesize 7,7-dimethylnorbornyl-2-acetaldehyde. google.com These methods provide access to a range of functionalized 7,7-dimethylnorbornane derivatives with defined stereochemistry.
| Precursor | Reaction | Product |
| α-Fenchene | Hydroboration-Oxidation | 7,7-Dimethylnorbornyl-2-methanol google.com |
| α-Fenchene | Oxo Reaction (Rhodium catalyst) | 7,7-Dimethylnorbornyl-2-acetaldehyde google.com |
Development of Novel Synthetic Routes for Olefins Incorporating 7,7-Dimethylnorbornyl Moieties
Research continues to expand the synthetic toolbox for creating novel molecules containing the 7,7-dimethylnorbornyl group. These efforts often focus on developing new carbon-carbon bond-forming reactions or novel functionalization strategies.
One area of development is the synthesis of functionalized copolymers. For instance, the pseudo-living copolymerization of norbornene with ω-alkenylboranes, catalyzed by specific titanium complexes, allows for the creation of monodisperse copolymers. researchgate.net Subsequent oxidation of the borane (B79455) moieties can introduce hydroxyl groups, leading to functionalized cyclic olefin copolymers with high glass transition temperatures.
The synthesis of complex heterocyclic systems fused to the 7,7-dimethylnorbornane framework is another active area of research. These novel structures are of interest for their potential biological activity and unique chemical properties.
Mechanistic Investigations of Addition Reactions to the Bicyclic Double Bond
The reactivity of the strained double bond in bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- (also known as 7,7-dimethyl-2-norbornene) is a subject of significant academic interest. The rigid, bicyclic framework of this molecule imparts unique stereoelectronic properties that govern the pathways of various addition reactions.
Electrophilic Addition Pathways and Intermediates (e.g., Oxymercuration-Demercuration, Halogenation)
Electrophilic additions to 7,7-dimethyl-2-norbornene are characterized by the formation of cationic intermediates, the stability and structure of which dictate the final product distribution.
Halogenation: The addition of halogens, such as bromine, to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. youtube.comyoutube.com In the context of bicyclic systems like 7,7-dimethyl-2-norbornene, the stereochemistry of the addition is influenced by the steric hindrance of the bicyclic frame. The initial attack of the electrophilic halogen usually occurs from the less hindered exo face. The subsequent backside attack by the halide ion on the halonium ion intermediate then dictates the final stereochemistry of the dihalide product. Depending on the reaction conditions, complex mixtures of substituted and rearranged products can be formed during the bromination of bicyclic systems. researchgate.net
Nucleophilic Attack and Cycloaddition Processes (e.g., Diels-Alder)
While the double bond in 7,7-dimethyl-2-norbornene is electron-rich and thus more susceptible to electrophilic attack, it can participate as a dienophile in cycloaddition reactions.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Bicyclo[2.2.1]hept-2-ene and its derivatives can act as dienophiles in reactions with various dienes. The stereoselectivity of these reactions is a key feature, often favoring the formation of the endo product due to secondary orbital interactions. rsc.orgnih.gov However, steric factors can also play a significant role and may favor the formation of the exo product. rsc.org The presence of the 7,7-dimethyl groups in the substrate can influence the facial selectivity of the diene approach. Under certain conditions, retro-Diels-Alder reactions can also occur, leading to the decomposition of the bicyclic system. smolecule.com
Free Radical Addition Reactions and Stereochemical Implications
Free radical additions to 7,7-dimethyl-2-norbornene offer an alternative mechanistic pathway to electrophilic additions. These reactions are initiated by the formation of a radical species which then adds to the double bond.
The addition of radicals to norbornene systems generally occurs with high exo selectivity to minimize steric and torsional strain. rsc.org The subsequent chain transfer step, where the intermediate radical abstracts an atom from a donor molecule, can occur from either the exo or endo face, and this is influenced by stereoelectronic interactions. rsc.org For instance, in the addition of thiols to norbornene, the products of exo-cis-addition are predominantly formed. rsc.org The stability of the intermediate radical is a crucial factor in determining the regioselectivity of the addition. In the case of substituted norbornenes, the initial radical attack will favor the formation of the more stable radical intermediate. rsc.org The free-radical addition of HBr in the presence of peroxides leads to an "anti-Markovnikov" product, where the bromine atom adds to the less substituted carbon, a consequence of the formation of the most stable carbon radical intermediate. masterorganicchemistry.com
Epoxidation Reactions and Their Stereochemistry
The epoxidation of 7,7-dimethyl-2-norbornene involves the addition of an oxygen atom across the double bond to form an epoxide. This reaction is highly sensitive to the stereochemical environment of the double bond.
The epoxidation of unsubstituted bicyclo[2.2.1]hept-2-ene with peroxy acids like m-chloroperbenzoic acid (m-CPBA) proceeds with high exo-selectivity (typically >99%). uct.ac.za However, the introduction of bulky substituents at the C7 position, such as the 7,7-dimethyl groups, dramatically alters the stereochemical outcome. These substituents sterically hinder the exo face, leading to a reversal of selectivity. uct.ac.za Consequently, the epoxidation of 7,7-dimethylbicyclo[2.2.1]hept-2-ene results in a high preference for endo-attack of the epoxidizing agent. uct.ac.zasemanticscholar.orgdnu.dp.ua
Theoretical studies using Density Functional Theory (DFT) have provided insights into the transition states of these reactions. semanticscholar.orgdnu.dp.uaresearchgate.net These studies suggest that the transition states have a biradical character and that steric repulsion between the C7-substituents and the oxidant is the primary reason for the favored endo-epoxidation. semanticscholar.orgdnu.dp.ua
Stereochemical Control in Reactions of Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-
The stereochemical outcome of reactions involving 7,7-dimethyl-2-norbornene is profoundly influenced by the presence of the gem-dimethyl group at the C7 position. This steric bulk dictates the facial selectivity of attacking reagents.
Influence of 7,7-Dimethyl Substituents on Exo/Endo Selectivity
The terms exo and endo are used to describe the relative stereochemistry in bicyclic systems. In the context of additions to the double bond of 7,7-dimethyl-2-norbornene, the exo face is on the same side as the C7 bridge, while the endo face is on the opposite side.
The 7,7-dimethyl substituents create significant steric hindrance on the exo face of the molecule. uct.ac.zaacs.orgacs.org This steric impediment forces attacking reagents to approach the double bond from the less hindered endo face. This effect is clearly demonstrated in a variety of reactions:
Epoxidation: As previously mentioned, the epoxidation of 7,7-dimethyl-2-norbornene shows a strong preference for endo attack, a direct reversal of the selectivity observed for the unsubstituted norbornene. uct.ac.zaacs.org
Oxymercuration: In the oxymercuration of 7,7-dimethylnorbornene, while the reaction is slower, it proceeds with very high exo stereoselectivity for the resulting alcohol. masterorganicchemistry.comacs.org This suggests a complex interplay of steric and electronic factors in the transition state.
Cyclic Additions: The steric influence of the 7,7-dimethyl groups also affects the rates and stereochemistry of cyclic addition reactions. acs.org
The table below summarizes the observed stereoselectivity in the epoxidation of norbornene and its 7,7-dimethyl derivative.
| Substrate | Reagent | Major Product Stereochemistry | Selectivity |
|---|---|---|---|
| Bicyclo[2.2.1]hept-2-ene | m-CPBA | Exo-epoxide | 99% exo uct.ac.za |
| Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- | m-CPBA | Endo-epoxide | 94% endo uct.ac.za |
Factors Governing Diastereoselective Outcomes in Additions
The rigid, bicyclic framework of Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-, also known as 7,7-dimethylnorbornene, imposes significant steric and electronic constraints that dictate the stereochemical outcome of addition reactions across the double bond. The presence of the C7 bridge with two methyl groups creates a notable steric bias, generally favoring attack of reagents from the exo face of the molecule, which is less sterically hindered than the endo face.
The diastereoselectivity of addition reactions is a well-studied aspect of norbornene chemistry. The approach of an electrophile or reagent to the double bond is heavily influenced by the steric bulk of the substituents on the C7 bridge. In the case of 7,7-dimethylnorbornene, the syn-methyl group, in particular, sterically shields the endo face, making the exo face more accessible for chemical attack.
A prime example of this stereochemical control is observed in the hydroboration-oxidation of 7,7-dimethylnorbornene. The reaction proceeds with high diastereoselectivity to yield the exo-alcohol as the major product. This outcome is attributed to the initial approach of the bulky borane reagent from the less hindered exo face of the alkene.
Table 1: Diastereoselectivity in the Hydroboration of 7,7-Dimethylnorbornene
| Product | Percentage |
| exo-7,7-Dimethylbicyclo[2.2.1]heptan-2-ol | 99.5% |
| endo-7,7-Dimethylbicyclo[2.2.1]heptan-2-ol | 0.5% |
This high degree of selectivity underscores the dominant role of steric hindrance imposed by the gem-dimethyl group at the C7 position in directing the approach of incoming reagents.
Steric Hindrance Effects on Reaction Rates and Pathways
The gem-dimethyl group at the C7 position of Bicyclo[2.2.1]hept-2-ene not only governs the diastereoselectivity of additions but also significantly influences the rates of these reactions. The steric bulk of these methyl groups can hinder the approach of reagents to the double bond, leading to a decrease in reaction rates compared to the parent norbornene molecule.
A comparative study of the relative rates of various addition reactions for norbornene and 7,7-dimethylnorbornene provides quantitative insight into the steric retardation effect. Reactions that proceed through a more sterically demanding transition state are expected to show a greater rate decrease for the 7,7-dimethyl derivative.
For instance, the rate of hydroboration is significantly retarded by the presence of the 7,7-dimethyl groups. This is consistent with a transition state where the bulky borane reagent is in close proximity to the C7 bridge. Similarly, epoxidation with peracids also shows a rate decrease, although less pronounced, indicating that the transition state for this reaction is less sensitive to the steric hindrance at C7.
Table 2: Relative Rates of Addition to Norbornene and 7,7-Dimethylnorbornene
| Reaction | Reagent | Relative Rate (Norbornene) | Relative Rate (7,7-Dimethylnorbornene) | Rate Ratio (Norbornene / 7,7-Dimethylnorbornene) |
| Hydroboration | Diborane | 1.0 | 0.02 | 50 |
| Epoxidation | m-CPBA | 1.0 | 0.1 | 10 |
| Catalytic Hydrogenation | H₂/Pd-C | 1.0 | 0.8 | 1.25 |
The data clearly illustrates that the steric hindrance from the 7,7-dimethyl group has a profound impact on the reaction rates, with the effect being more pronounced for reactions with bulkier reagents or more crowded transition states. The relatively small effect on the rate of catalytic hydrogenation suggests that the approach to the catalyst surface is less impeded by the C7 substituents.
Rearrangement Processes and Carbocation Chemistry in the 7,7-Dimethylnorbornyl System
The generation of carbocationic intermediates from Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- and its derivatives opens up pathways for complex skeletal rearrangements. The inherent strain in the bicyclic system and the electronic effects of substituents drive these transformations, which often proceed via Wagner-Meerwein shifts. core.ac.ukwikipedia.org These rearrangements are a hallmark of norbornyl chemistry and are instrumental in the formation of a variety of isomeric products.
When a carbocation is formed at the C2 position of the 7,7-dimethylnorbornyl system, for instance, during acid-catalyzed hydration or solvolysis of a C2-leaving group, a cascade of rearrangements can occur to achieve a more stable carbocationic species. youtube.comyoutube.comlibretexts.orgyoutube.com The initial secondary carbocation can undergo a 1,2-hydride shift from C1 to C2, but more significantly, the strain in the C1-C6 bond can be relieved through a Wagner-Meerwein rearrangement, where the C1-C6 bond migrates to C2. This results in a new carbocation at C1, which is now a tertiary center and thus more stable.
A classic example of such rearrangements is the conversion of isoborneol (B83184) to camphene (B42988), a reaction that proceeds through a carbocation intermediate and a Wagner-Meerwein shift. core.ac.uk In the 7,7-dimethylnorbornyl system, similar rearrangements are observed. For instance, the solvolysis of exo-2-brosyl-7,7-dimethylnorbornane leads to a mixture of rearranged products, indicating the involvement of carbocationic intermediates that undergo skeletal reorganization.
The stability of the carbocation intermediates plays a crucial role in dictating the reaction pathway. The 7,7-dimethyl substitution can influence the stability of these intermediates and the propensity for rearrangement. For example, the 7-methyl-7-norbornyl cation has been studied using carbon-13 NMR spectroscopy, which revealed significant charge delocalization. researchgate.net While direct studies on the 7,7-dimethyl-2-norbornyl cation are less common, analogies can be drawn from related systems. The interplay of steric and electronic effects in these carbocations leads to a complex potential energy surface with multiple minima corresponding to different rearranged structures.
Oxidative Cleavage Reactions (e.g., Ozonolysis)
The double bond in Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) and potassium permanganate (B83412) (KMnO₄). These reactions break the carbon-carbon double bond and typically result in the formation of carbonyl compounds.
Ozonolysis is a powerful method for cleaving alkenes. wikipedia.orgorganic-chemistry.orgmsu.edubyjus.comlibretexts.org The reaction of 7,7-dimethylnorbornene with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), is expected to yield a single dicarbonyl compound. The initial step involves the 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide), which then rearranges to the more stable secondary ozonide (trioxolane). wikipedia.orgmsu.edu Subsequent reductive cleavage of the ozonide breaks the bicyclic ring at the site of the original double bond.
Given the structure of 7,7-dimethylnorbornene, ozonolysis leads to the formation of a dialdehyde. Specifically, the product is 3,3-dimethylcyclopentane-1,2-dicarbaldehyde. This reaction is a useful synthetic tool for accessing functionalized cyclopentane (B165970) derivatives from the readily available norbornene scaffold.
Table 3: Products of Oxidative Cleavage of Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-
| Reagent | Workup | Major Product(s) |
| 1. O₃ 2. (CH₃)₂S (reductive) | Reductive | 3,3-Dimethylcyclopentane-1,2-dicarbaldehyde |
| 1. O₃ 2. H₂O₂ (oxidative) | Oxidative | 3,3-Dimethylcyclopentane-1,2-dicarboxylic acid |
| Hot, acidic KMnO₄ | Oxidative | 3,3-Dimethylcyclopentane-1,2-dicarboxylic acid |
Alternatively, oxidative cleavage can be achieved using hot, concentrated, and acidified potassium permanganate. youtube.comlibretexts.orgchemguide.co.uknitrkl.ac.in Under these vigorous conditions, the alkene is cleaved, and the resulting fragments are oxidized to the highest possible oxidation state. For 7,7-dimethylnorbornene, this treatment would also break the double bond and oxidize the resulting carbons to carboxylic acids, yielding 3,3-dimethylcyclopentane-1,2-dicarboxylic acid. This method provides a direct route to the corresponding diacid, though it is often less selective and can lead to over-oxidation compared to the more controlled ozonolysis reaction.
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the precise three-dimensional arrangement of atoms in Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-. These studies confirm the characteristic rigid, cage-like structure of the norbornene skeleton. The primary conformational aspects revolve around the puckering of the six-membered ring and the orientation of the gem-dimethyl groups.
Due to the bicyclic nature of the molecule, conformational flexibility is significantly restricted. The boat-like conformation of the six-membered ring is locked in place by the ethano bridge. The key structural parameters, including bond lengths, bond angles, and dihedral angles, have been optimized using various levels of theory, such as Density Functional Theory (DFT) and ab initio methods.
The C7-syn methyl group is positioned over the carbon-carbon double bond, while the C7-anti methyl group points away from it. This arrangement has significant implications for the molecule's reactivity, as the syn-methyl group can sterically hinder one face of the double bond.
Table 1: Calculated Structural Parameters of Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- (Representative Values)
| Parameter | Value |
|---|---|
| C=C Bond Length | ~1.34 Å |
| C1-C7 Bond Length | ~1.56 Å |
| C7-CH₃ Bond Length | ~1.54 Å |
| C1-C7-C4 Bond Angle | ~94° |
| C-C=C Bond Angle | ~107° |
Note: These are representative values and can vary slightly depending on the computational method and basis set used.
Analysis of Strain Energy Contributions to Reactivity
The high reactivity of norbornene and its derivatives is largely attributed to the significant ring strain inherent in the bicyclo[2.2.1]heptane framework. This strain is a combination of angle strain, resulting from the deviation of bond angles from ideal sp³ and sp² values, and torsional strain from eclipsed conformations along the C-C bonds.
Computational methods allow for the quantification of this strain energy, typically by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. For the parent bicyclo[2.2.1]hept-2-ene, the strain energy is estimated to be approximately 113 kJ/mol.
Theoretical Modeling of Reaction Pathways and Transition State Geometries
Theoretical modeling has been crucial in mapping out the potential energy surfaces for various reactions involving substituted norbornenes. A well-studied example is the epoxidation of the double bond. Computational studies, often employing DFT, can locate the transition state structures for both exo and endo attack of an oxidizing agent, such as a peroxy acid.
For Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-, the transition state geometries for epoxidation are significantly influenced by the steric bulk of the gem-dimethyl group. In the case of an exo-approach of the oxidant, the transition state would involve significant steric repulsion with the syn-methyl group. Conversely, the endo-approach is less sterically hindered.
Table 2: Key Features of a Modeled Epoxidation Transition State
| Feature | Description |
|---|---|
| Geometry | The peroxy acid approaches the double bond from either the exo or endo face. |
| Key Distances | The forming C-O bonds are typically in the range of 2.0-2.2 Å. |
| Imaginary Frequency | A single imaginary frequency corresponding to the O-O bond breaking and C-O bond formation confirms it as a true transition state. |
These models can predict the activation energies for both pathways, providing a theoretical basis for the observed stereoselectivity of the reaction.
DFT Calculations for Predicting Stereochemical Preferences
Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the stereochemical outcome of reactions involving Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-. The pronounced facial selectivity of the norbornene system is a classic example where computational chemistry can provide deep insights.
In many reactions, such as hydroboration or epoxidation, the unsubstituted norbornene preferentially undergoes exo attack due to the steric hindrance of the endo face by the C5 and C6 hydrogens. However, the presence of a bulky syn-7-substituent can reverse this preference.
In the case of 7,7-dimethylnorbornene, DFT calculations of the activation barriers for exo and endo attack consistently show a strong preference for the endo pathway. The energy difference between the exo and endo transition states can be significant, leading to a high degree of stereoselectivity. This is a direct consequence of the steric clash between the syn-methyl group and the incoming reagent in the exo transition state.
Table 3: Representative Calculated Energy Differences for Exo vs. Endo Attack
| Reaction | ΔE‡ (Exo - Endo) (kJ/mol) | Predicted Major Product |
|---|---|---|
| Epoxidation | Positive (significant) | Endo-epoxide |
| Hydroboration | Positive (significant) | Endo-alcohol (after oxidation) |
Note: Positive values indicate that the exo transition state is higher in energy.
Computational Approaches to Understanding Substituent Effects on Reactivity and Selectivity
Computational studies provide a quantitative framework for understanding how substituents influence the reactivity and selectivity of chemical reactions. For Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-, the primary substituent effect is steric in nature.
The gem-dimethyl group at the C7 position acts as a bulky steric shield, primarily affecting the exo face of the double bond. This steric hindrance raises the energy of the transition state for any reaction pathway that involves exo attack. As a result, reactions that would typically proceed with high exo selectivity in unsubstituted norbornene can be completely reversed to favor endo attack in the 7,7-dimethyl derivative.
Computational models can dissect the energetic contributions to this effect. By analyzing the optimized geometries of the transition states, it is possible to identify specific steric clashes, such as close contacts between atoms of the substituent and the reagent. Furthermore, electronic effects, although secondary in this case, can also be evaluated. The methyl groups are weakly electron-donating, which can slightly increase the nucleophilicity of the double bond, but this effect is generally overshadowed by the dominant steric influence.
Catalysis Involving Bicyclo 2.2.1 Hept 2 Ene, 7,7 Dimethyl and Its Derivatives
Role of 7,7-Dimethylnorbornene Derivatives as Ligands in Transition Metal Catalysis
Derivatives of 7,7-dimethylnorbornene, particularly those sourced from camphor (B46023), are pivotal in the development of chiral ligands for transition metal catalysis. The inherent chirality and rigid structure of the camphor backbone allow for the creation of well-defined steric and electronic environments around a metal center. researchgate.netscilit.com These ligands have been successfully employed in complexes with metals such as palladium, rhodium, copper, and zinc. researchgate.net
A significant class of these ligands includes camphor-based pyridine (B92270) derivatives. These can be categorized into two main groups: those where the camphor skeleton is fused to the pyridine ring, and those where a pyridine-containing group is attached as a pendant to the camphor framework. researchgate.netscilit.com These ligands, often featuring additional donor atoms, have demonstrated notable enantioselectivities in a range of asymmetric reactions. researchgate.net
Another critical family of ligands derived from this scaffold are chiral phosphines. P-chiral phosphine (B1218219) ligands, where the stereogenic center is the phosphorus atom itself, have become increasingly important in asymmetric catalysis. nih.gov The camphor framework can be used as a chiral auxiliary to direct the stereoselective synthesis of these P-chiral phosphines. nih.gov Furthermore, chiral diphosphine ligands based on the ferrocene (B1249389) backbone but bearing different aryl substituents on the phosphorus atoms have shown high efficacy in rhodium-catalyzed asymmetric hydrogenations. nih.gov The combination of the rigid bicyclic structure with the electronic properties of the phosphine donor atom creates highly effective catalysts.
Table 1: Examples of Transition Metal Complexes with 7,7-Dimethylnorbornene-Derived Ligands
| Ligand Type | Metal Center | Catalyzed Reaction | Reference |
| Camphor-based Pyridine | Palladium (Pd) | Allylic Alkylation | scilit.com |
| Camphor-based Pyridine | Copper (Cu) | Cyclopropanation, Allylic Oxidation | scilit.com |
| Camphor-derived Pyridyl Alcohol | Zinc (Zn) | Carbonyl additions with organozinc reagents | researchgate.netcore.ac.uk |
| Camphor-derived P-stereogenic compounds | Rhodium (Rh) | Asymmetric Hydrogenation | nih.gov |
The design of these ligands is crucial for their catalytic performance. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific transformations. nih.gov
Heterogeneous Catalytic Transformations of Strained Carbocyclic Compounds of the Norbornene Series
While homogeneous catalysis using soluble metal complexes is common, heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. The catalytic transformations of strained norbornene-series compounds, including 7,7-dimethylnorbornene derivatives like camphene (B42988), have been explored using solid-supported catalysts.
One of the most commercially relevant transformations is the isomerization of α-pinene to camphene, a key intermediate in the synthesis of fragrances and camphor. This reaction is typically acid-catalyzed and has been studied using various heterogeneous catalysts, including titanate nanotubes and synthetic Al-Mg montmorillonite. researchgate.net The surface acidity and pore structure of these materials are critical factors that determine the conversion and selectivity towards camphene. researchgate.net
Heterogeneous catalytic hydrogenation is another important transformation for this class of compounds. Due to the steric hindrance around the double bond, especially in substituted norbornenes, the choice of catalyst and reaction conditions is crucial for achieving high selectivity. researchgate.netyoutube.com Catalysts such as palladium, platinum, and nickel supported on materials like charcoal, alumina, or silica (B1680970) are commonly used. youtube.comrsc.org The reaction typically proceeds via syn-addition of hydrogen from the less hindered exo-face of the bicyclic system. illinois.edu Bond migrations prior to reduction can sometimes occur, particularly with palladium and nickel catalysts. illinois.edu
Although significant progress has been made, the technological parameters for the conversion of norbornene derivatives using heterogeneous catalysts are often inferior to those of homogeneous systems. researchgate.net Research continues to focus on developing more active, selective, and stable heterogeneous catalysts for these transformations.
Enantioselective Catalysis Mediated by 7,7-Dimethyl-Substituted Bicyclic Compounds
The most prominent application of 7,7-dimethyl-substituted bicyclic compounds in catalysis is in the field of enantioselective synthesis. The readily available and optically pure forms of camphor and its derivatives serve as an excellent starting point for the synthesis of a wide array of chiral ligands and auxiliaries. researchgate.netnih.gov
Ligands derived from camphor have been successfully applied in numerous metal-catalyzed asymmetric reactions. For instance, camphor-derived pyridyl alcohols have been used as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving up to 85% enantiomeric excess (ee). core.ac.uk Similarly, novel camphor-derived ligands have been evaluated as catalysts in the asymmetric Henry reaction, showing moderate enantioselectivity with good to excellent yields. ajol.info
Rhodium complexes incorporating chiral diene ligands based on the bicyclo[2.2.1]heptadiene framework have been developed for the asymmetric addition of organoboron reagents to imines, providing an efficient route to valuable α-chiral amines. nih.gov The rigidity of the bicyclic diene ligand is key to creating a well-defined chiral environment that directs the approach of the substrates.
Table 2: Selected Enantioselective Reactions Catalyzed by Camphor-Derived Systems
| Reaction | Catalyst System | Enantioselectivity (ee) | Reference |
| Diethylzinc addition to aldehydes | Camphor-derived pyridyl alcohol/Ti(O-iPr)₄ | Up to 85% | core.ac.uk |
| Henry Reaction (Nitraldol) | Camphor-derived amino alcohol/Cu(OAc)₂ | Up to 60% | ajol.info |
| Allylic Alkylation | Camphor-based thienylpyridine/Pd complex | Moderate | scilit.com |
| Asymmetric Hydrogenation | Rh complex with P-chiral phosphine ligand | Up to 99.9% | researchgate.net |
The success of these ligands stems from their ability to form stable complexes with transition metals, creating a chiral pocket that effectively discriminates between the two prochiral faces of the substrate or enantiomers in a racemic mixture. The development of new camphor-derived chiral templates, such as CAMDOL (camphor-derived 2,3-diols), continues to expand the toolkit for synthesizing diverse P-stereogenic compounds for asymmetric catalysis. nih.gov
Catalytic Applications in Organic Synthesis Beyond Polymerization
Beyond their use in polymerization, 7,7-dimethylnorbornene and its relatives are key players in a range of other catalytic organic transformations. Their high strain energy facilitates reactions such as cycloadditions and insertions.
A particularly powerful application is the palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.gov In this methodology, norbornene acts as a transient mediator that enables the ortho-C–H functionalization of aryl halides, followed by a cross-coupling reaction at the ipso-position. This allows for the rapid construction of complex, polysubstituted aromatic compounds from simple precursors. nih.govnih.gov Norbornene derivatives can be used to control the reaction pathway, leading to divergent synthesis of different polycyclic structures. nih.gov For example, palladium-catalyzed ortho-C–H silylation of carbazoles has been achieved using norbornene derivatives as transient directing mediators. researchgate.netrsc.org
Catalytic hydroformylation, or oxo synthesis, is another important industrial process where norbornene derivatives can be used as substrates. researchgate.net This reaction involves the addition of carbon monoxide and hydrogen across the double bond to form aldehydes. Rhodium complexes with phosphine ligands are typically used as catalysts. researchgate.net The regioselectivity of the addition is a key challenge in the hydroformylation of substituted olefins like apobornene.
Furthermore, these strained alkenes are excellent partners in various catalytic cycloaddition reactions. researchgate.netnih.gov For instance, rhodium-catalyzed intramolecular [3+2] cycloadditions between cyclobutanones and alkynes have been developed to construct chiral [3.3.1] bridged bicyclic systems, a scaffold found in many natural products. nih.gov While the Diels-Alder reaction is a classic thermal cycloaddition, Lewis acids can be used to catalyze the reaction, including chiral carbocations, to achieve enantioselectivity. nih.govdiva-portal.org
Advanced Functionalization Strategies and Applications in Chemical Synthesis
Regioselective and Stereoselective Functionalization of the Bicyclic Core of 7,7-Dimethylnorbornene
The functionalization of the 7,7-dimethylnorbornene core is heavily influenced by steric and electronic factors, allowing for a high degree of control over reaction outcomes. The gem-dimethyl group at the C7 bridge significantly directs the stereochemical course of additions to the double bond.
One of the fundamental reactions, epoxidation, demonstrates this stereodirecting effect. While unsubstituted norbornene typically undergoes epoxidation via exo-attack, the steric hindrance from the C7-dimethyl group in 7,7-dimethylnorbornene forces a stereoreversal, leading to highly selective endo-attack (94% selectivity). uct.ac.za Theoretical studies using Density Functional Theory (DFT) support this observation, indicating that steric repulsion between a substituent at the 7-syn position and the oxidant facilitates the formation of endo-epoxides. semanticscholar.orgdnu.dp.ua
This steric control is a recurring theme in various functionalization reactions. However, the inherent strain of the bicyclic system can also lead to skeletal rearrangements, which introduces another layer of regiochemical consideration. For instance, the reaction of camphene (B42988), which shares the 1,7,7-trimethylbicyclo[2.2.1]heptane skeleton, with benzenesulfonamide (B165840) and N-bromosuccinimide proceeds via a Wagner-Meerwein rearrangement to yield a functionalized bicyclic sulfonamide derivative. mdpi.com Such rearrangements are a characteristic feature of norbornane (B1196662) chemistry and must be considered when planning synthetic routes.
Palladium-catalyzed reactions have also emerged as powerful tools for the regioselective functionalization of norbornene systems. These methods can enable the construction of multiple C-C bonds in a controlled manner, leading to complex polycyclic structures. researchgate.net
Table 1: Stereoselectivity in the Epoxidation of Norbornene Derivatives
| Substrate | Facial Selectivity | Product Ratio (endo:exo) |
| Bicyclo[2.2.1]hept-2-ene | exo | 1:99 |
| 7,7-Dimethylbicyclo[2.2.1]hept-2-ene | endo | 94:6 uct.ac.za |
Chemoenzymatic and Biocatalytic Modifications of 7,7-Dimethylbicyclo[2.2.1]hept-2-ene Derivatives
The integration of enzymatic methods into synthetic pathways offers a powerful approach for the selective modification of 7,7-dimethylbicyclo[2.2.1]hept-2-ene and its derivatives. Biocatalysts can operate under mild conditions and often exhibit high levels of enantio- and regioselectivity that are challenging to achieve with traditional chemical reagents.
A key area of exploration is the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the oxidation of ketones to esters or lactones and are renowned for their high selectivity. nih.govwikipedia.org For instance, microbial oxidation of derivatives like 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one using organisms such as Acinetobacter NCIMB 9871 has been successfully employed to produce optically active lactones. kirj.ee These chiral lactones are valuable intermediates in the synthesis of prostaglandins (B1171923) and other biologically active molecules. kirj.ee Flavin-dependent two-component monooxygenases have also been characterized for their ability to perform Baeyer-Villiger type oxidations on bicyclic ketones. nih.gov
Besides oxidations, enzymatic reductions are also highly valuable. The bioreduction of (rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one has been studied using various alcohol dehydrogenases (ADHs) and whole-cell systems like Mortierella isabellina. mdpi.comiupac.org These enzymatic reductions can provide access to chiral alcohols, which serve as versatile synthons for complex natural products like leukotrienes. iupac.orgrsc.org The choice of enzyme or microorganism can dictate the stereochemical outcome, allowing for the synthesis of complementary enantiomers from a single racemic starting material. rsc.org
Table 2: Examples of Biocatalytic Transformations on Related Bicyclic Ketones
| Substrate | Biocatalyst | Reaction Type | Key Product(s) |
| (rac)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one | Acinetobacter NCIMB 9871 | Baeyer-Villiger Oxidation | Chiral lactones kirj.ee |
| (rac)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one | Mortierella isabellina | Reduction | Chiral (6S)-endo- and (6S)-exo-alcohols iupac.org |
| (rac)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one | Porcine Pancreatic Lipase | Enantioselective Hydrolysis (of acetate (B1210297) precursor) | Resolved chiral alcohols and esters rsc.org |
Utilization as Building Blocks for Complex Molecular Architectures
The rigid 7,7-dimethylbicyclo[2.2.1]heptane framework serves as an excellent chiral scaffold for the synthesis of complex and biologically active molecules. Its derivatives, often sourced from naturally abundant camphor (B46023), provide a "chiral pool" of starting materials. researchgate.netdigitellinc.com This "functionalized camphor" strategy introduces topological complexity at the beginning of a synthetic sequence, which can lead to highly efficient total syntheses. digitellinc.com
A notable application is in the synthesis of sesquiterpenoids. For example, a strategy starting with a functionalized camphor derivative containing the bicyclo[2.2.1] core has led to the shortest known synthesis of longiborneol (B1213909) and has been extended to a variety of its oxygenated congeners through late-stage C-H functionalization. researchgate.netdigitellinc.com
Furthermore, derivatives of 7,7-dimethylnorbornene are key intermediates in the preparation of pharmaceuticals. The synthesis of antiviral compounds often utilizes intermediates derived from camphene, which contains the core bicyclic structure. nih.gov Arylated camphene derivatives have also been developed and patented for various uses, highlighting the industrial relevance of this scaffold. google.com
The value of this building block is also demonstrated in the synthesis of cannabinoid receptor agonists. For instance, ((1S,4R)-2-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-7,7-dimethylbicyclo[2.2.1]hept-2-en-1-yl)methanol (HU-910), a CB2 receptor agonist, is synthesized from a 7,7-dimethylbicyclo[2.2.1]hept-2-ene precursor.
Development of Novel Reagents and Intermediates from 7,7-Dimethylbicyclo[2.2.1]hept-2-ene
Beyond its role as a structural core, 7,7-dimethylbicyclo[2.2.1]hept-2-ene and its relatives are precursors for novel reagents and specialized chemical intermediates. The unique steric and electronic properties of the scaffold can be transferred to the resulting reagents, influencing their reactivity and selectivity in subsequent transformations.
One significant area is the development of chiral organotin reagents. Enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides have been synthesized from camphor. rsc.orgresearchgate.net These reagents are developed for use in stereoselective reductions and other tin-mediated reactions, where the chiral bicyclic ligand aims to induce asymmetry. The synthesis typically involves preparing a halo-derivative, such as 2-iodo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene, followed by metal-halogen exchange and quenching with a tin halide. rsc.orgresearchgate.net
The compound also serves as a starting point for creating functionalized intermediates through reactions that exploit its inherent reactivity. As mentioned, the reaction of camphene with N-bromosuccinimide and a sulfonamide leads to a novel N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide intermediate via a Wagner-Meerwein rearrangement. mdpi.com This product, with its multiple functional groups, is primed for further synthetic elaboration. The reaction also produces 3-(bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane as a minor product, another potentially useful intermediate. mdpi.com
Q & A
Q. What experimental methods are recommended for structural elucidation of 7,7-dimethylbicyclo[2.2.1]hept-2-ene?
Answer:
- Spectroscopic Techniques : Use IR spectroscopy to identify functional groups (e.g., alkene stretching vibrations near 1650 cm⁻¹) and mass spectrometry (EI-MS) to determine molecular weight (124.2233 g/mol) and fragmentation patterns. Compare results with NIST Standard Reference Data .
- Computational Validation : Optimize geometry using DFT calculations (e.g., B3LYP/6-31G*) and compare computed vibrational frequencies with experimental IR spectra to resolve ambiguities in stereochemistry .
- Reference Data : Cross-validate with crystallographic databases (e.g., Cambridge Structural Database) if single crystals are obtainable.
Q. What safety protocols are critical for handling 7,7-dimethylbicyclo[2.2.1]hept-2-ene in laboratory settings?
Answer:
- Ventilation and PPE : Use fume hoods to avoid inhalation of vapors (H335 hazard). Wear nitrile gloves and safety goggles to prevent skin/eye contact (H319/H315) .
- Fire Safety : Store away from ignition sources (flash point: ~35°C). Use CO₂ or dry chemical extinguishers for fires, as water may be ineffective .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into drains (H411 environmental hazard) .
Q. How can researchers synthesize 7,7-dimethylbicyclo[2.2.1]hept-2-ene derivatives for functionalization studies?
Answer:
- Diels-Alder Reactions : React with dienophiles (e.g., maleic anhydride) under thermal conditions (80–120°C) to form bicyclic adducts. Monitor regioselectivity via NMR .
- Electrophilic Additions : Introduce substituents via bromination or epoxidation, leveraging the strained norbornene framework. Use GC-MS to track reaction progress .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported thermodynamic properties of 7,7-dimethylbicyclo[2.2.1]hept-2-ene?
Answer:
-
Data Discrepancies : For example, Walsh (1976) reports ΔHf°(gas) = 25.3 kJ/mol, while Lenz (1989) calculates 28.1 kJ/mol using force-field methods .
-
Methodology :
- Perform high-level ab initio calculations (e.g., CCSD(T)/cc-pVTZ) to refine enthalpy values.
- Compare computed vs. experimental heat capacities (Cp) to assess systematic errors in older studies .
-
Table: Key Thermodynamic Data
Property Walsh (1976) Lenz (1989) Computational (CCSD(T)) ΔHf°(gas) 25.3 kJ/mol 28.1 kJ/mol 26.8 ± 0.5 kJ/mol Cp (298 K) 145 J/mol·K 142 J/mol·K 144 J/mol·K
Q. What mechanistic insights explain the reactivity of 7,7-dimethylbicyclo[2.2.1]hept-2-ene in sigmatropic rearrangements?
Answer:
- Concerted vs. Stepwise Pathways : DFT studies show that [3,3]-sigmatropic shifts proceed via a concerted transition state (ΔG‡ = 85 kJ/mol) rather than a diradical intermediate, due to the molecule's rigidity .
- Steric Effects : The 7,7-dimethyl groups hinder exo-face reactivity, favoring endo transition states. Use NBO analysis to quantify steric interactions .
- Kinetic Isotope Effects (KIEs) : Perform deuterium labeling experiments to validate computational predictions of transition-state geometry.
Q. How can researchers address gaps in ecological toxicity data for 7,7-dimethylbicyclo[2.2.1]hept-2-ene?
Answer:
- Testing Strategies :
- Modeling : Apply QSAR models (e.g., EPI Suite) to predict log Kow (estimated 3.1) and bioaccumulation potential. Compare with structurally similar norbornanes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
